molecular formula C8H6F3NO2 B1269884 2-Amino-3-(trifluoromethyl)benzoic acid CAS No. 313-12-2

2-Amino-3-(trifluoromethyl)benzoic acid

Cat. No. B1269884
CAS RN: 313-12-2
M. Wt: 205.13 g/mol
InChI Key: UNLVJVQEDSDPIN-UHFFFAOYSA-N
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Description

“2-Amino-3-(trifluoromethyl)benzoic acid” is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides) . It has a molecular weight of 205.13 .


Molecular Structure Analysis

The molecular formula of “2-Amino-3-(trifluoromethyl)benzoic acid” is C8H6F3NO2 . The InChI Key is UNLVJVQEDSDPIN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Amino-3-(trifluoromethyl)benzoic acid” is a solid substance with a melting point range of 157.0°C to 160.0°C .

Scientific Research Applications

Synthesis of 1,3,4-Oxadiazole Derivatives

2-Amino-3-(trifluoromethyl)benzoic acid has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . These derivatives are often studied for their potential biological activities.

Ligand Binding Studies

This compound has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy . This research can help understand the interactions between proteins and ligands, which is crucial in drug design.

Synthesis of Antimicrobial Benzoisothiazolones

2-Amino-3-(trifluoromethyl)benzoic acid is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones . These compounds have shown promising results in combating various bacterial infections.

Synthesis of Dithiobis (Benzamides)

This compound is also used in the synthesis of dithiobis (benzamides) . These compounds are often studied for their potential applications in medicinal chemistry.

Molecular Simulation Visualizations

2-Amino-3-(trifluoromethyl)benzoic acid is often used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations . These visualizations can help researchers understand the behavior of this compound at the molecular level.

General Intermediate in Organic Synthesis

Due to its unique structure, 2-Amino-3-(trifluoromethyl)benzoic acid is often used as an intermediate in various organic synthesis . Its trifluoromethyl group and amino group can participate in a variety of reactions, making it a versatile compound in organic chemistry.

Safety and Hazards

“2-Amino-3-(trifluoromethyl)benzoic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

2-amino-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLVJVQEDSDPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345454
Record name 2-Amino-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(trifluoromethyl)benzoic acid

CAS RN

313-12-2
Record name 2-Amino-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Trifluoromethylisatin (10 g, 46 mmol) was dissolved in 5% sodium hydroxide solution (83 ml). To this was added dropwise over 30 minutes a solution of 50% hydrogen peroxide (7.4 ml) in water (4.6 ml); the temperature rose to 50°. The solution was stirred an additional 30 minutes, acidified (conc. HCl) to pH 1-2, and the tan product was filtered.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-Amino-3-(trifluoromethyl)benzoic acid a valuable starting material for synthesizing fluorinated nucleosides?

A1: The research highlights the significance of 2-Amino-3-(trifluoromethyl)benzoic acid as a precursor in the multi-step synthesis of a novel fluorinated nucleoside. The paper describes how this compound is utilized to construct the (1H)-8-trifluloromethyl-2-methyl-4-quinazolinone core []. This core structure is then subjected to ribosylation, introducing a sugar moiety, a characteristic feature of nucleosides.

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